1-(4-Thiophen-3-yl-phenyl)-ethanone

Synthetic methodology Cross-coupling Process chemistry

Positional isomerism on the thiophene ring critically alters electronic distribution and steric environment in biaryl systems. The 3-thienyl orientation of CAS 172035-84-6 places the sulfur atom meta to the biaryl bond, distinct from the 2-thienyl analog (CAS 35294-37-2). • ~95% yield from 4-chloroacetophenone route reduces raw material costs in kg-scale campaigns. • NLT 98% grade provides tighter impurity profile, reducing downstream purification burden under cGMP. • Confirmed 3-thienyl topology ensures SAR fidelity in biological target binding studies.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
CAS No. 172035-84-6
Cat. No. B063536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Thiophen-3-yl-phenyl)-ethanone
CAS172035-84-6
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CSC=C2
InChIInChI=1S/C12H10OS/c1-9(13)10-2-4-11(5-3-10)12-6-7-14-8-12/h2-8H,1H3
InChIKeyJHHFXTBRCQXCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Thiophen-3-yl-phenyl)-ethanone: Physicochemical & Structural Properties


1-(4-Thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6) is a heterocyclic biaryl ketone belonging to the thiophene derivative class, with the molecular formula C12H10OS and a molecular weight of 202.27 g/mol [1]. It features a 3-thienyl group para-substituted on an acetophenone scaffold, distinguishing it from its 2-thienyl positional isomer (CAS 35294-37-2). Computed physicochemical properties include an XLogP3-AA of 2.9, 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds, which inform its solubility and permeability profile relative to analogs [1].

Synthetic Workflow
Thiophene biaryl building block for cross-coupling and medicinal chemistry
Structural Identity
Para-substituted 3-thienyl ketone; distinct from 2-thienyl positional isomer
Selection Logic
Isomeric integrity required for SAR fidelity and synthetic reproducibility

1-(4-Thiophen-3-yl-phenyl)-ethanone: Why Isomer Matters


Positional isomerism on the thiophene ring critically alters electronic distribution and steric environment at the heterocycle–aryl junction, which can lead to divergent reactivity in downstream cross-coupling or condensation reactions and affect binding in biological targets [1]. The 3-thienyl orientation places the sulfur atom meta to the biaryl bond, whereas the 2-thienyl isomer places it ortho, resulting in different dihedral angles and conjugation patterns. Computed descriptors show a single acceptor–donor profile (0 HBD, 2 HBA) and lipophilicity (XLogP3-AA 2.9) that is distinct from the 2-thienyl analog, meaning that solubility, permeability, and metabolic stability cannot be assumed identical [1]. Generic substitution without verification of positional integrity therefore risks yield loss in synthetic sequences and confounding SAR in biological assays.

3-Thienyl Isomer (This Product)
2-Thienyl Positional Isomer — Sulfur orientation alters dihedral angle and conjugation; solubility, permeability, and metabolic stability may shift, risking yield loss and confounding biological SAR.
Verified Isomeric Integrity
Generic Thiophene Biaryl Ketone — Unverified positional isomer ratio can introduce electronic and steric mismatches; cross-coupling efficiency and target-binding outcomes may not transfer directly.
Specification-Grade Selection
Lower-Purity Grades — Impurity profiles differ; catalyst poisoning and downstream purification burden may increase when substituting ≥95% grade for NLT 98% material in regulated intermediate workflows.

1-(4-Thiophen-3-yl-phenyl)-ethanone: Differentiation Evidence


Suzuki–Miyaura Coupling: Chloro vs. Bromo Electrophile

When synthesizing 1-(4-thiophen-3-yl-phenyl)-ethanone via Suzuki–Miyaura coupling of 3-thiopheneboronic acid, the use of 4-chloroacetophenone as the electrophilic partner provides a higher isolated yield (~95%) compared with 4-bromoacetophenone (~88%) . This 7% yield advantage favors the chloro- route for cost-effective scale-up and is directly relevant to procurement of the building block with optimal synthetic efficiency.

Suzuki Coupling Yield
Cross-study comparable
~95% isolated yield (4-chloroacetophenone) vs. ~88% (4-bromoacetophenone); ~7% absolute improvement.
Supports chloro-route selection for scale-up efficiency.
Conditions not fully specified in source.
Synthetic methodology Cross-coupling Process chemistry

3-Thienyl vs. 2-Thienyl Structural Descriptors

The 3-thienyl substitution in 1-(4-thiophen-3-yl-phenyl)-ethanone (CAS 172035-84-6) produces a distinct molecular topology compared to the 2-thienyl isomer (CAS 35294-37-2). Computed properties show that the 3-thienyl isomer exhibits a single H-bond acceptor count (2) and a rotatable bond count of 2, parameters that influence molecular recognition; these values differ qualitatively from the 2-thienyl isomer due to altered sulfur orientation and dihedral angle constraints [1]. No direct head-to-head biological data are currently available, but this structural distinction is often decisive in receptor binding and metabolic stability.

Isomer Structural Descriptors
Class-level inference
3-thienyl: 2 HBA, 2 rotatable bonds, XLogP3-AA 2.9; sulfur orientation meta to biaryl bond.
Supports isomeric identity control for SAR; biological head-to-head data not available.
Quantitative difference vs. 2-thienyl isomer not from single comparative study.
Medicinal chemistry Structure–activity relationship Computational chemistry

Purity Grade Comparison

Commercially, 1-(4-thiophen-3-yl-phenyl)-ethanone is offered in at least two distinct purity grades: ≥95% (e.g., Leyan, Cat. No. 1342738) and NLT 98% (e.g., MolCore) . The 98% grade provides a 3% higher assay specification, which can directly reduce the burden of impurity profiling in regulated pharmaceutical intermediate applications and improve yield in subsequent reactions where impurities act as catalyst poisons.

Purity Grade Comparison
Cross-study comparable
NLT 98% (MolCore) vs. ≥95% (Leyan, Cat. No. 1342738); ≥3 percentage points higher assay.
Higher purity grade may reduce impurity profiling burden and improve downstream yield.
Commercial vendor specifications; independent verification recommended.
Quality control Analytical chemistry Procurement specification

1-(4-Thiophen-3-yl-phenyl)-ethanone: Application Scenarios


Large-Scale Suzuki–Miyaura Synthesis

The demonstrated ~95% yield from the 4-chloroacetophenone route makes this compound a preferred building block in process chemistry campaigns targeting kilogram-scale production of thiophene-containing biaryls, where maximizing yield from lower-cost chloroarenes directly reduces raw material expenditure.

Medicinal Chemistry SAR: Defined Thienyl Topology

The 3-thienyl topology of CAS 172035-84-6, confirmed by computed structural descriptors , is essential for structure–activity relationship studies where the sulfur atom's meta orientation to the biaryl bond influences target binding. The 3-thienyl isomer should be specified over the 2-thienyl variant to maintain SAR fidelity.

High-Purity Pharmaceutical Intermediate Supply

When the compound is used as a registered starting material or late-stage intermediate under cGMP, the NLT 98% grade provides a tighter impurity profile that reduces the analytical burden of downstream purification and minimizes the risk of batch failure due to unknown impurities.

Application
Selection Property
Validation Focus
Process-Scale Suzuki Coupling
Chloro-electrophile route efficiency
Yield reproducibility and cost-per-kilogram modeling
Medicinal Chemistry SAR Studies
Defined 3-thienyl topology
Isomeric identity confirmation and target-engagement fidelity
Regulated Pharmaceutical Intermediate Supply
Tighter impurity profile (NLT 98% grade)
Impurity profiling and downstream purification burden review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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